molecular formula C17H22N6O4 B2868684 ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate CAS No. 927618-21-1

ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate

Cat. No. B2868684
CAS RN: 927618-21-1
M. Wt: 374.401
InChI Key: QNHDNKNKAAHEGE-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

One area of application for complex organic compounds, similar to the one mentioned, is in the synthesis of heterocyclic compounds. Research has shown the condensation reactions involving ethyl acetoacetate or related compounds with various amines or other reactants can lead to the formation of novel heterocyclic structures. These compounds are often explored for their potential as intermediates in the synthesis of pharmaceuticals or materials with unique properties.

For example, the reaction of ethyl acetoacetate with diamino compounds can lead to the formation of bicyclic and tricyclic compounds through competitive cyclization reactions (Lavergne, Viallefont, & Daunis, 1975). These processes are crucial in the synthesis of compounds with potential biological activity.

Antimicrobial Activity

Compounds synthesized from ethyl acetoacetate and similar chemicals have been studied for their antimicrobial properties. For instance, a study on the synthesis and in vitro antimicrobial activities of various novel triazines and triazepines highlighted the potential of these compounds as anti-tumor agents (Badrey & Gomha, 2012). Such research underlines the importance of these chemical reactions in developing new therapeutic agents.

properties

IUPAC Name

ethyl 2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-5-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(13)9-11(3)19-23(16)10-12(24)27-6-2/h5,7H,6,8-10H2,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHDNKNKAAHEGE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C/C=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate

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